molecular formula C22H26N2O4 B2506772 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852155-56-7

4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Cat. No. B2506772
CAS RN: 852155-56-7
M. Wt: 382.46
InChI Key: FYOSXGLBBWWYRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and subsequent reactions with amino pyridines . Another related compound, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, was synthesized by treating a phthalimide derivative with isopropylamine . These methods suggest that the synthesis of 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide could potentially involve similar steps, such as the use of an amine component and an acid chloride or phthalimide precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectral measurements, including IR, UV-Visible, 1H, and 13C NMR, and supported by X-ray crystallography . These techniques would likely be applicable to the analysis of 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, providing detailed information about its molecular conformation and electronic structure.

Chemical Reactions Analysis

The related compounds discussed in the papers exhibit interesting chemical behaviors, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties . These properties indicate that the compound may also exhibit similar reactivity patterns, potentially responding to changes in solvent polarity or mechanical stimuli like grinding and annealing.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, the compounds in the first paper are luminescent in both DMF solution and the solid state and form nano-aggregates with enhanced emission in aqueous-DMF solution . The second paper's compound shows significant inhibition of uterine smooth muscle contractions, suggesting potential biological activity . These findings imply that 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide could also possess unique optical properties and biological activity, which would need to be investigated through experimental studies.

Scientific Research Applications

Metabolism and Disposition Studies

Research by Renzulli et al. (2011) on a related orexin receptor antagonist highlights the importance of understanding the disposition and metabolism of therapeutic compounds. Such studies are crucial for identifying metabolic pathways, potential metabolites, and their pharmacokinetic profiles, which are essential for drug development. The study demonstrated that the compound undergoes extensive metabolism, primarily via oxidation, with significant elimination through feces, emphasizing the role of metabolic studies in predicting drug behavior in the body (Renzulli et al., 2011).

Oncological Applications

Maffioli et al. (1994) explored the diagnostic potential of a radiolabeled benzamide for imaging melanoma metastases. This work underscores the application of benzamides in oncology, particularly in improving the detection and staging of cancer through advanced imaging techniques. The ability to visualize melanoma metastases non-invasively provides critical information for treatment planning and monitoring (Maffioli et al., 1994).

Neurological Research

Studies involving specific ligands, such as those discussed by Caveliers et al. (2002), offer insights into the neuroreceptor dynamics in conditions like breast cancer. The selective binding of benzamides to sigma receptors, overexpressed in breast cancer cells, illustrates how these compounds can be used to visualize primary tumors, potentially aiding in the diagnosis and understanding of cancer biology (Caveliers et al., 2002).

Understanding Disease Mechanisms

Research by Tatsch et al. (1991) on dopamine D2 receptors in patients with Parkinson's syndrome and Wilson's disease using 123I-IBZM SPECT imaging highlights the application of these compounds in elucidating disease mechanisms. Such studies contribute to our understanding of neurodegenerative diseases by exploring the alterations in receptor density and distribution, which can inform both diagnosis and treatment strategies (Tatsch et al., 1991).

Drug Development and Pharmacological Research

The development and clinical evaluation of novel compounds, such as those described by de Jonge et al. (2005) for TZT-1027, a cytotoxic dolastatin 10 derivative, highlight the therapeutic potential of these molecules. Such research is fundamental to discovering new treatments for diseases, including cancer, by targeting specific cellular mechanisms (de Jonge et al., 2005).

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)28-18-12-10-17(11-13-18)22(26)24(15-23-14-6-9-21(23)25)19-7-4-5-8-20(19)27-3/h4-5,7-8,10-13,16H,6,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOSXGLBBWWYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

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